LRRK2 Binding Affinity: Thioether-Linked vs. Amino-Linked Pyrazole-Pyrimidine Core
The thioether-linked pyrazole-pyrimidine core of the target compound can be compared to amino-linked analogues from the US9212173 patent series. While direct Ki data for this specific compound is not publicly available, a structurally related amino-linked analogue (BDBM196744) exhibits a Ki of 6.46 nM against LRRK2 in a Lanthascreen binding assay [1]. The thioether modification is expected to alter the hinge-binding interaction and overall binding pose, potentially modulating affinity and selectivity against off-target kinases, a hypothesis that requires direct experimental validation [1].
| Evidence Dimension | LRRK2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported for this compound |
| Comparator Or Baseline | Amino-linked analogue BDBM196744 (from US9212173, Example 22): Ki = 6.46 nM |
| Quantified Difference | Not calculable; structural difference suggests potential shift in affinity |
| Conditions | Lanthascreen Eu-kinase binding assay, recombinant human LRRK2 |
Why This Matters
For target engagement validation in LRRK2 inhibitor programmes, the thioether linker may offer a differentiated selectivity window, but direct comparative data is essential before substitution with amino-linked analogues.
- [1] BindingDB Entry for BDBM196744, Leucine-rich repeat serine/threonine-protein kinase 2 (Homo sapiens). Ki = 6.46 nM, Lanthascreen binding assay. Citing US Patent US9212173. View Source
